molecular formula C9H10F3NO2 B194827 (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol CAS No. 103577-66-8

(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

Cat. No. B194827
M. Wt: 221.18 g/mol
InChI Key: GNILTGRCVCMPFJ-UHFFFAOYSA-N
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Description

“(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 . It is a yellow solid at room temperature . This compound is also known by its IUPAC name, [3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12/h2-3,14H,4-5H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.

Scientific Research Applications

Antibacterial Activity

A study by Reddy and Prasad (2021) explored the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives and evaluated their antibacterial activity. These derivatives were synthesized using various carboxylic acids and characterized by analytical spectral techniques, demonstrating potential in antibacterial applications (Reddy & Prasad, 2021).

Catalytic Methylation

Grozavu et al. (2020) developed a catalytic method using methanol and formaldehyde for the C-3/5 methylation of pyridines. This method, relevant to hydrogen borrowing reactions, highlights the utility of this compound in introducing a methyl group onto aromatic rings, particularly in organic chemistry and drug discovery (Grozavu et al., 2020).

Complex Formation in Chemistry

Sairem et al. (2012) investigated the syntheses of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes with 3-(2-pyridyl)pyrazole derived ligands. This study is significant for understanding complex formations in chemistry involving pyridyl compounds (Sairem et al., 2012).

Chemosensors for Metal Ions

Research by Gosavi-Mirkute et al. (2017) focused on synthesizing and characterizing compounds like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione for molecular recognition of transition metal ions. These chemosensors showed selectivity towards Cu2+ ions, indicating their utility in detecting metal ions (Gosavi-Mirkute et al., 2017).

Iron(III) Catecholate Complexes

Duda, Pascaly, and Krebs (1997) demonstrated the reactivity of iron(III) catecholate complexes with bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine (bpia) in methanol. Their findings have implications for understanding catalytic activities in metal-organic chemistry (Duda, Pascaly, & Krebs, 1997).

Safety And Hazards

This compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12/h2-3,14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNILTGRCVCMPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459448
Record name [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol
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Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

CAS RN

103577-66-8
Record name 3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinemethanol
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Record name 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
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Record name [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol
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Record name 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
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Record name 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)
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Record name 2-HYDROXYMETHYL-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
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Reactant of Route 6
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